Methyl 4-chloro-2-fluoro-5-hydroxybenzoate
Overview
Description
Methyl 4-chloro-2-fluoro-5-hydroxybenzoate: is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and hydroxyl groups, and the carboxyl group is esterified with a methyl group
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound depends on its chemical structure and the specific targets it interacts with .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific biochemical pathways and targets the compound interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 4-chloro-2-fluoro-5-hydroxybenzoate typically begins with commercially available 4-chloro-2-fluoro-5-hydroxybenzoic acid.
Esterification: The carboxyl group of 4-chloro-2-fluoro-5-hydroxybenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified by recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-chloro-2-fluoro-5-hydroxybenzoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Conversion to 4-chloro-2-fluoro-5-hydroxybenzaldehyde or 4-chloro-2-fluoro-5-hydroxybenzoic acid.
Reduction: Formation of 4-chloro-2-fluoro-5-hydroxybenzyl alcohol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 4-chloro-2-fluoro-5-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new drugs.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Methyl 4-chloro-2-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.
Methyl 4-chloro-2-fluoro-5-nitrobenzoate: Contains a nitro group instead of a hydroxyl group.
Methyl 4-chloro-2-fluoro-5-aminobenzoate: Contains an amino group instead of a hydroxyl group.
Uniqueness: Methyl 4-chloro-2-fluoro-5-hydroxybenzoate is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-chloro-2-fluoro-5-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMPNMMMLGFLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267789 | |
Record name | Methyl 4-chloro-2-fluoro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141852-67-7 | |
Record name | Methyl 4-chloro-2-fluoro-5-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141852-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-2-fluoro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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